3-(4-amino-3-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
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Overview
Description
3-(4-amino-3-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a complex organic compound that belongs to the class of 1,2,4-triazines This compound is characterized by its unique structure, which includes an amino group, a sulfanyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-3-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid typically involves multiple steps. One common method starts with the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzylthiourea. This intermediate is then reacted with hydrazine hydrate to form 3-(2-methylphenyl)-1,2,4-triazine-5-thiol. The thiol group is subsequently oxidized to form the corresponding sulfoxide, which is then reacted with acrylonitrile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include ethanol, dioxane, and water, and the reactions are typically carried out under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-3-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-amino-3-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities
Mechanism of Action
The mechanism of action of 3-(4-amino-3-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can interact with thiol groups in proteins. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
3-(4-amino-3-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is unique due to the presence of the propanoic acid moiety, which imparts additional reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
3-[4-amino-3-[(2-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-4-2-3-5-10(9)8-22-14-17-16-11(6-7-12(19)20)13(21)18(14)15/h2-5H,6-8,15H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRCNZZVAIFZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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